![molecular formula C16H24N4O8 B14735793 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone CAS No. 6298-81-3](/img/structure/B14735793.png)
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[162228,11]tetracosane-2,7,12,17-tetrone is a complex organic compound known for its unique structure and properties It is a macrocyclic compound that contains multiple oxygen and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced analogs with different functional groups.
Aplicaciones Científicas De Investigación
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe or drug delivery agent.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar structural features.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups attached to the nitrogen atoms.
Uniqueness
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
6298-81-3 |
|---|---|
Fórmula molecular |
C16H24N4O8 |
Peso molecular |
400.38 g/mol |
Nombre IUPAC |
3,6,13,16-tetraoxa-1,8,11,18-tetrazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone |
InChI |
InChI=1S/C16H24N4O8/c21-13-17-1-2-18(4-3-17)14(22)26-11-12-28-16(24)20-7-5-19(6-8-20)15(23)27-10-9-25-13/h1-12H2 |
Clave InChI |
IICJYURKYIKIDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1C(=O)OCCOC(=O)N3CCN(CC3)C(=O)OCCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


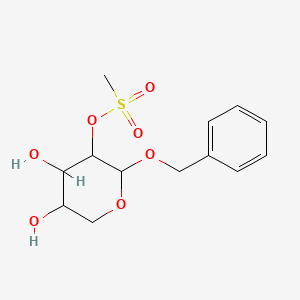
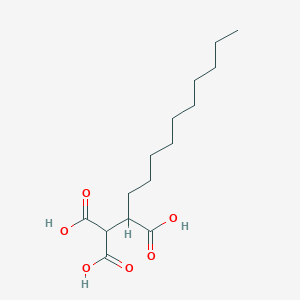
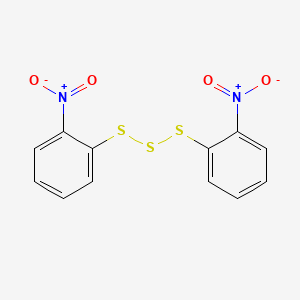
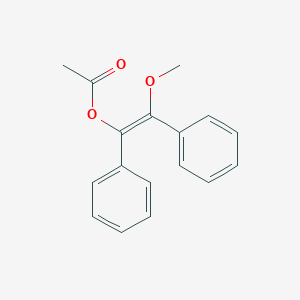
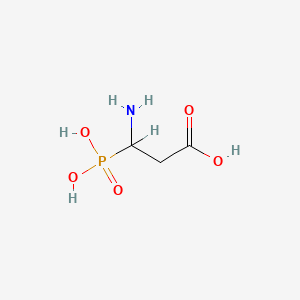
![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)
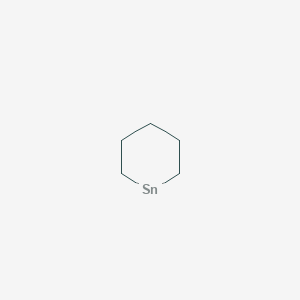
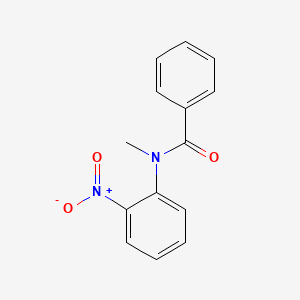
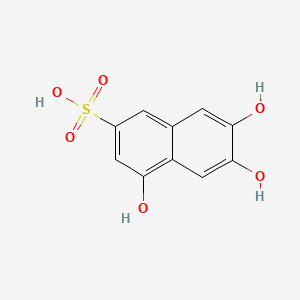
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
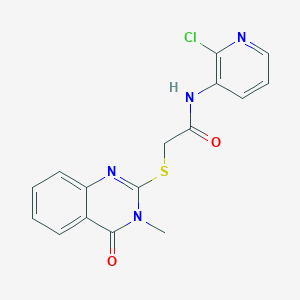
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
